molecular formula C22H18N4OS B287566 [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

Katalognummer B287566
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: IZLRWYJVWLDYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Wirkmechanismus

The mechanism of action of [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether has significant biochemical and physiological effects. It has been found to induce cell death in cancer cells and inhibit the growth of microorganisms and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations is its potential toxicity, which requires careful handling and safety precautions.

Zukünftige Richtungen

There are several potential future directions for research on [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether. One area of interest is the development of new antibiotics and antifungal agents using this compound. It also has potential applications in cancer therapy, and further research is needed to fully understand its mechanism of action and potential use in cancer treatment. Additionally, more studies are needed to determine its safety and toxicity profile and to optimize its synthesis method for industrial-scale production.
Conclusion:
In conclusion, [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand its potential applications and optimize its use in various fields.

Synthesemethoden

The synthesis of [3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether involves the reaction of 2-naphthol with 2-bromoethyl methylthiocarbamate in the presence of potassium carbonate. The resulting product is then reacted with 2-methylbenzylamine and sodium azide to form the final product. This method has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its anticancer properties and potential use in cancer therapy.

Eigenschaften

Produktname

[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether

Molekularformel

C22H18N4OS

Molekulargewicht

386.5 g/mol

IUPAC-Name

3-[(2-methylphenyl)methyl]-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H18N4OS/c1-15-6-2-3-8-17(15)13-20-23-24-22-26(20)25-21(28-22)14-27-19-11-10-16-7-4-5-9-18(16)12-19/h2-12H,13-14H2,1H3

InChI-Schlüssel

IZLRWYJVWLDYDG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Kanonische SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.